- 4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

953803-81-1 structure
Produktname:Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
CAS-Nr.:953803-81-1
MF:C14H13BrClNO3
MW:358.61492228508
MDL:MFCD22377551
CID:1039886
PubChem ID:68434784
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
- KLCUVSBTWMKVAP-UHFFFAOYSA-N
- ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate
- 953803-81-1
- DTXSID20738338
- SCHEMBL2904172
- AKOS016006917
- SB72700
- CS-0099588
- DB-343031
- Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
-
- MDL: MFCD22377551
- Inchi: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
- InChI-Schlüssel: KLCUVSBTWMKVAP-UHFFFAOYSA-N
- Lächelt: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 356.97673g/mol
- Monoisotopenmasse: 356.97673g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 5
- Komplexität: 344
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 48.4Ų
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A189004583-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$772.50 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170228-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
¥3461.00 | 2024-04-24 | |
Crysdot LLC | CD11004390-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95+% | 1g |
$595 | 2024-07-19 | |
Chemenu | CM144138-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 1g |
$470 | 2024-07-18 | |
TRC | E075200-100mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 100mg |
$ 650.00 | 2022-06-05 | ||
TRC | E075200-50mg |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 50mg |
$ 395.00 | 2022-06-05 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03032-5g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1550 | 2023-09-07 | |
A2B Chem LLC | AI64250-1g |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 98% | 1g |
$645.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-21 | |
eNovation Chemicals LLC | Y0988354-5g |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
953803-81-1 | 95% | 5g |
$1800 | 2025-02-24 |
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Toluene , Water ; rt
1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C
1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
Referenz
- 3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profileBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 48 h, 110 °C
Referenz
- Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C
Referenz
- Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinaseBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700,
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials
- 1,3-diethyl 2-(ethoxymethylidene)propanedioate
- 4-bromo-3-ethoxyaniline hydrochloride
- 4-Bromo-3-ethoxyaniline hydrochloride
- Propanedioic acid, 2-[[(4-bromo-3-ethoxyphenyl)amino]methyl]-, 1,3-diethyl ester
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Verwandte Literatur
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
4. Back matter
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Chloroisochinaldine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Halogenquinoline Chloroisochinaldine
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:953803-81-1)Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Reinheit:99%
Menge:1g
Preis ($):428.0